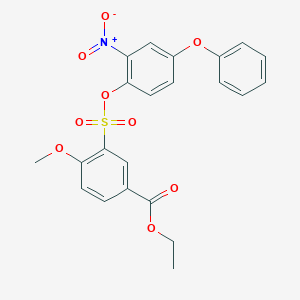
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate, also known as EPN, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the sulfonylurea family of compounds, which are known to have a wide range of biological activities. EPN has been found to exhibit potent inhibitory effects on certain enzymes, making it a promising candidate for use in a variety of research applications.
作用機序
The mechanism of action of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate is believed to involve the inhibition of certain enzymes, particularly acetylcholinesterase. This inhibition occurs through the binding of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate to the active site of the enzyme, preventing it from carrying out its normal function. This leads to an accumulation of acetylcholine in the brain, which can have a range of physiological effects.
Biochemical and Physiological Effects:
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to have a range of biochemical and physiological effects in various research studies. One of the most notable effects is its ability to increase levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to have anti-inflammatory properties and may have potential applications in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has several advantages as a research tool, including its potent inhibitory effects on certain enzymes and its well-established synthesis method. However, there are also limitations to its use in lab experiments. For example, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have off-target effects on other enzymes, which could complicate the interpretation of experimental results. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have limited solubility in certain solvents, which could impact its effectiveness in certain experimental conditions.
将来の方向性
There are several future directions for research involving Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate. One promising area of research involves the development of new Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate derivatives with improved potency and selectivity for certain enzymes. Additionally, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate may have potential applications in the treatment of certain neurological disorders, such as Alzheimer's disease, where it could be used to increase levels of acetylcholine in the brain. Further research is needed to fully understand the potential applications of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate in these areas.
合成法
The synthesis of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate involves a multi-step process that begins with the reaction of 2-nitro-4-phenoxyaniline with 4-methoxybenzoyl chloride in the presence of a base. The resulting product is then reacted with ethyl sulfonic acid chloride to form the final compound. This synthesis method has been well-established in the literature and has been used to produce high-quality Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate for use in research studies.
科学的研究の応用
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been widely studied for its potential applications in scientific research. One of the most promising areas of research involves the use of Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate as an inhibitor of certain enzymes. For example, Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function and memory retention.
特性
IUPAC Name |
ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO9S/c1-3-30-22(24)15-9-11-20(29-2)21(13-15)33(27,28)32-19-12-10-17(14-18(19)23(25)26)31-16-7-5-4-6-8-16/h4-14H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJJHNAKQXJQSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)OC2=C(C=C(C=C2)OC3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methoxy-3-(2-nitro-4-phenoxyphenoxy)sulfonylbenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methyl-5-nitrophenyl)-3-[[4-(4-phenylpiperazin-1-yl)oxan-4-yl]methyl]urea](/img/structure/B7433169.png)

![Tert-butyl 2-[[[5-[(4-chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamoylamino]methyl]pyrrolidine-1-carboxylate](/img/structure/B7433191.png)
![N-(2-cyclohexylethyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B7433192.png)
![2-[3-(4-fluorophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-phenylethanesulfonamide](/img/structure/B7433200.png)
![1-[4-Fluoro-2-methyl-5-(trifluoromethyl)phenyl]-3-[[1-[6-(methylamino)pyrimidin-4-yl]pyrrolidin-2-yl]methyl]urea](/img/structure/B7433205.png)
![N-[3-(dimethylsulfamoyl)-1,1,1-trifluoropropan-2-yl]-5-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B7433207.png)
![ethyl N-[(2S)-1-[3-(4-nitrophenoxy)anilino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B7433210.png)

![Ethyl 4-methyl-2-[[[3-(4-nitrophenoxy)phenyl]carbamoylamino]methyl]-1,3-thiazole-5-carboxylate](/img/structure/B7433217.png)

![ethyl 3-[[2-(3-nitrophenoxy)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B7433235.png)
![Methyl 4-[3-(4-nitrophenoxy)anilino]pyrimidine-2-carboxylate](/img/structure/B7433238.png)
![Ethyl 3-nitro-5-[(4-phthalazin-1-yloxyphenyl)carbamoyl]benzoate](/img/structure/B7433262.png)